N,2-dimethylaniline hydrochloride

Description

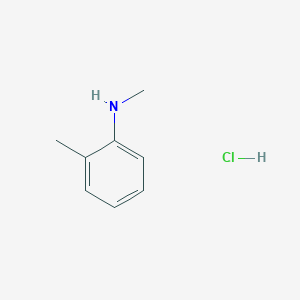

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLGXHLMMSXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065115 | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-29-4 | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-o-toluidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,2-dimethylaniline Hydrochloride

This guide provides a comprehensive overview of the synthesis of N,2-dimethylaniline hydrochloride, a key intermediate in various chemical manufacturing processes. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, underlying chemical principles, and practical considerations for successful and safe execution.

Introduction: Significance and Properties of this compound

N,2-dimethylaniline and its hydrochloride salt are valuable intermediates in organic synthesis. The parent compound, N,N-dimethylaniline, is a tertiary amine featuring a dimethylamino group attached to a phenyl group.[1] It serves as a precursor in the manufacturing of dyes, such as crystal violet, and as a promoter for curing polyester and vinyl ester resins.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it advantageous for specific applications.

Physicochemical Properties of N,2-dimethylaniline:

| Property | Value |

| Molecular Formula | C8H11N[3] |

| Molecular Weight | 121.18 g/mol [3] |

| Appearance | Colorless to yellowish oily liquid[1] |

| Boiling Point | 193-194 °C[4] |

| Melting Point | 1.5-2.5 °C[4] |

| Density | 0.956 g/mL at 25 °C[4] |

Core Synthetic Strategies for N,2-dimethylaniline

The synthesis of N,2-dimethylaniline primarily involves the N-methylation of o-toluidine (2-methylaniline). Several established methods can achieve this transformation, with the Eschweiler-Clarke reaction and reductive amination being the most prominent and efficient.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines.[5][6] This reaction utilizes an excess of formic acid and formaldehyde to introduce two methyl groups onto the nitrogen atom of the primary amine, o-toluidine.[5] A key advantage of this method is that it effectively prevents the formation of quaternary ammonium salts, halting the reaction at the tertiary amine stage.[5][7]

Mechanism: The reaction proceeds through the formation of an imine from the amine and formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the imine to a secondary amine. This process repeats to yield the tertiary amine. The irreversible loss of carbon dioxide drives the reaction to completion.[5]

Caption: General workflow for the synthesis of N,2-dimethylaniline via reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N,2-dimethylaniline and its subsequent conversion to the hydrochloride salt.

Synthesis of N,2-dimethylaniline via Reductive Methylation

[8] This protocol is adapted from a procedure for the reductive methylation of ortho-iodoanilines and can be applied to o-toluidine.

Materials:

-

o-Toluidine

-

Formalin (aqueous formaldehyde solution)

-

Sodium cyanoborohydride (NaBH3CN)

-

Acetonitrile (MeCN)

-

Acetic acid (AcOH)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a suitable reaction flask, dissolve o-toluidine in acetonitrile.

-

Add formalin to the solution.

-

Carefully add acetic acid to the mixture.

-

Introduce sodium cyanoborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or GC).

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium hydroxide until the mixture is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield crude N,2-dimethylaniline.

-

The crude product can be purified by distillation.

Conversion to this compound

[9][10] This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

N,2-dimethylaniline (free base)

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or ethyl acetate)

Procedure:

-

Dissolve the purified N,2-dimethylaniline in anhydrous diethyl ether or ethyl acetate in a flask.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

-

The this compound will precipitate out of the solution as a solid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Dry the product under vacuum to obtain pure this compound.

Safety and Handling

N,2-dimethylaniline and its precursors are hazardous materials and should be handled with appropriate safety precautions.

-

Toxicity: N,N-dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled. [11][12]It is also suspected of causing cancer. [11][12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12]All manipulations should be performed in a well-ventilated fume hood. [11]* Handling: Avoid breathing vapors or mist. [11]In case of contact with skin, wash immediately with plenty of water. [12]If inhaled, move the person to fresh air and seek medical attention. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [11]

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through methods such as the Eschweiler-Clarke reaction or reductive amination. The choice of synthetic route will depend on the available reagents, equipment, and desired scale of production. Adherence to strict safety protocols is paramount throughout the synthesis and handling of this compound and its intermediates. This guide provides a foundational understanding for researchers and professionals to confidently and safely approach the synthesis of this compound.

References

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

-

Reductive Amination Reaction - OpenBU. (2011). Retrieved from [Link]

-

N,N-Dimethylaniline... - SAFETY DATA SHEET. (2024). Retrieved from [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (2025). Retrieved from [Link]

-

Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. (n.d.). Retrieved from [Link]

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Dimethylaniline : Synthesis - YouTube. (2021). Retrieved from [Link]

-

Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from [Link]

-

N,2-dimethylaniline - 611-21-2, C8H11N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

-

N,N-Dimethylaniline - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Eschweiler-Clarke reaction - YouTube. (2025). Retrieved from [Link]

-

Solved Lab 10 - Reductive Amination References: K.M. | Chegg.com. (2021). Retrieved from [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Dimethylaniline - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Complex Molecules through Reductive Amination - Labflow. (n.d.). Retrieved from [Link]

-

The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]

-

Preparation of N,N-dimethylaniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. chem.spbu.ru [chem.spbu.ru]

- 9. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com [carlroth.com]

"N,2-dimethylaniline hydrochloride CAS 10541-29-4 properties"

An In-Depth Technical Guide to N,2-dimethylaniline hydrochloride (CAS 10541-29-4): Properties, Synthesis, and Handling

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 10541-29-4), a substituted aromatic amine salt. While specific experimental data for this particular isomer hydrochloride is limited in public literature, this document synthesizes information from its parent compound, related isomers, and established chemical principles to serve as an essential resource for researchers, scientists, and professionals in drug development and organic synthesis. The guide covers chemical and physical properties, outlines a logical synthetic pathway with detailed protocols, discusses potential applications, and provides a thorough review of toxicology and safe handling procedures based on data from closely related compounds. The objective is to equip the scientific community with the necessary technical knowledge for the safe and effective use of this chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the N-methylated derivative of o-toluidine. As a substituted aniline, its properties are influenced by the electron-donating nature of both the N-methyl and the ortho-methyl groups on the aromatic ring.

Nomenclature and Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 10541-29-4 | [][2] |

| IUPAC Name | N,2-dimethylaniline;hydrochloride | [][2] |

| Molecular Formula | C₈H₁₂ClN | [][2] |

| Molecular Weight | 157.64 g/mol | [2] |

| Synonyms | N-Methyl-o-toluidine hydrochloride, o-Toluidine, N-methyl-, hydrochloride, Benzenamine, N,2-dimethyl-, hydrochloride | [][2] |

| EC Number | 234-119-6 | [2] |

Physicochemical Properties

Detailed experimental data for this compound are not widely published. The properties listed below are based on computational data and known characteristics of its parent compound, N,2-dimethylaniline, and the closely related isomer, N,N-dimethylaniline.

| Property | Value / Remarks | Source |

| Physical State | Expected to be a crystalline solid. | General knowledge of amine hydrochlorides. |

| Boiling Point | Data not available for the salt. The parent amine (N,2-dimethylaniline) has a boiling point of 193-194 °C. | [3] |

| Melting Point | Data not available. | |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol. The parent N,N-dimethylaniline is sparingly soluble in water.[4] | General knowledge of amine hydrochlorides. |

| Purity | Commercially available with a purity of 98% or higher.[] |

Synthesis and Purification

The synthesis of this compound is a two-step process: the N-methylation of the primary amine, o-toluidine, to form the free base, followed by its reaction with hydrochloric acid to precipitate the salt.

Rationale for Synthetic Strategy

The industrial production of N,N-dimethylaniline often involves the alkylation of aniline with methanol using an acid catalyst at high temperatures and pressures.[5] A similar principle can be applied to the synthesis of N,2-dimethylaniline from o-toluidine. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction that increases the compound's stability and water solubility, facilitating its storage and handling.

Proposed Synthetic Workflow

Sources

"physical and chemical properties of N,2-dimethylaniline hydrochloride"

An In-Depth Technical Guide to the Physical and Chemical Properties of N,2-Dimethylaniline Hydrochloride

Executive Summary

This compound, the salt of the secondary aromatic amine N,2-dimethylaniline, serves as a valuable intermediate in synthetic organic chemistry. Its physical and chemical properties are dictated by the interplay between the N-methylanilinium core and the ortho-methyl substituent. This guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical characterization. By synthesizing data from analogous compounds and established chemical principles, this document offers field-proven insights for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile chemical building block.

Chemical Identity and Structure

Nomenclature and Identification

This compound is the acidic salt formed from the reaction of N,2-dimethylaniline (also known as N-methyl-o-toluidine) with hydrochloric acid.

| Identifier | Value |

| IUPAC Name | N,2-dimethylanilinium chloride |

| Parent Compound | N,2-Dimethylaniline |

| Parent CAS Number | 611-21-2[1] |

| Molecular Formula | C₈H₁₂ClN |

| Molecular Weight | 157.64 g/mol |

| Canonical SMILES | CNC1=CC=CC=C1C.Cl |

| InChIKey | GUAWMXYQZKVRCW-UHFFFAOYSA-N (Parent Base)[1] |

Molecular Structure

The structure consists of an anilinium cation and a chloride anion. The cation features a benzene ring substituted with a methyl group at the 2-position (ortho) and a methylamino group (-NHCH₃) at the 1-position. The nitrogen atom is protonated, bearing a positive charge. This protonation significantly alters the electron density of the aromatic ring and the reactivity of the nitrogen center compared to its free base form.

Physical and Physicochemical Properties

The conversion of the oily, water-insoluble N,2-dimethylaniline free base into its hydrochloride salt drastically modifies its physical properties, rendering it a crystalline solid with enhanced aqueous solubility.

Summary of Physical Properties

| Property | Value / Description | Rationale and Comparative Insights |

| Appearance | White to off-white or light yellow crystalline solid. | Inferred from analogous amine hydrochlorides like N,N-dimethylaniline hydrochloride.[2] The salt form disrupts the liquid state of the parent amine. |

| Melting Point | Data not available. Expected to be significantly higher than the parent amine. | The melting point of the parent N,N-dimethylaniline is 2°C, while its hydrochloride salt melts at 85°C.[3][4] A similar increase is expected for this compound due to strong ionic lattice forces. |

| Boiling Point | Decomposes before boiling. | The parent N,2-dimethylaniline boils at 69°C.[5] Ionic salts have negligible vapor pressure and typically decompose at high temperatures rather than boil. |

| Solubility | Soluble in water, ethanol, and other polar solvents. Sparingly soluble in nonpolar organic solvents like diethyl ether and hexane. | The ionic nature of the salt allows for favorable ion-dipole interactions with polar solvents. The free base, N,N-dimethylaniline, is poorly soluble in water.[6] |

| pKa | Estimated ~4.5 - 5.5 (for the N,2-dimethylanilinium ion). | The pKa of the analogous N,N-dimethylanilinium ion is approximately 5.15.[7] The ortho-methyl group in the N,2-isomer may slightly alter basicity due to steric and electronic effects, but the pKa is expected to be in a similar range. |

Chemical Properties and Reactivity

Acidity, Basicity, and Salt Stability

This compound is the conjugate acid of a weak base. In aqueous solution, it establishes an equilibrium, making the solution acidic.

C₈H₁₁N·HCl ⇌ C₈H₁₁N + H⁺ + Cl⁻

The compound is stable under normal storage conditions. Unlike its free base form, which is susceptible to air oxidation and may darken over time, the hydrochloride salt is significantly more stable due to the protonation of the nitrogen lone pair, which deactivates it towards oxidative processes.[8] For long-term storage, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere.[4]

Reactivity of the Liberated Free Base

The full synthetic utility of the compound is realized upon liberation of the N,2-dimethylaniline free base, which can be achieved by treatment with a suitable base (e.g., NaOH, NaHCO₃). The reactivity of the resulting secondary amine is governed by the nucleophilic nitrogen and the activated aromatic ring.

The N-methylamino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. However, in N,2-dimethylaniline, one ortho position is already occupied by a methyl group, and the other is sterically hindered. Therefore, electrophilic substitution occurs predominantly at the para position (position 4).

Caption: Regioselectivity in N,2-dimethylaniline.

The secondary amine nitrogen is nucleophilic and can participate in a variety of reactions, including N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form tertiary amines. These reactions are fundamental to its use as a synthetic building block.

Synthesis and Purification

Synthesis Workflow

The hydrochloride salt is prepared via a simple acid-base reaction. This process is also an effective method for purification, as the salt often has better crystallization properties than the parent amine, allowing for the removal of non-basic impurities.

Caption: Workflow for synthesis of N,2-dimethylaniline HCl.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes the conversion of N,2-dimethylaniline to its hydrochloride salt for purification and characterization.

-

Dissolution: Dissolve 1.0 g of crude N,2-dimethylaniline in 20 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Acidification: While stirring the solution at room temperature, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. The addition should be continued until no further precipitation is observed. A slight excess of HCl ensures complete conversion.

-

Crystallization: The hydrochloride salt will precipitate as a white or off-white solid. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two small portions (5-10 mL each) of cold, anhydrous diethyl ether to remove any residual non-basic impurities and excess HCl.

-

Drying: Dry the purified this compound in a vacuum desiccator to a constant weight.

Causality: Diethyl ether is chosen as the solvent because the free base is highly soluble, while the ionic hydrochloride salt is poorly soluble, leading to efficient precipitation and high recovery. Washing with cold solvent minimizes product loss while removing soluble impurities.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles.

Summary of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Value / Range |

| ¹H NMR | N-H₂⁺ Protons | Broad singlet, >10 ppm |

| Aromatic Protons | Multiplet, 7.0 - 7.5 ppm | |

| N-CH₃ Protons | Singlet, ~2.8 - 3.0 ppm | |

| Ar-CH₃ Protons | Singlet, ~2.3 - 2.5 ppm | |

| ¹³C NMR | Aromatic Carbons | 6 signals, 110 - 150 ppm |

| N-CH₃ Carbon | ~30 - 35 ppm | |

| Ar-CH₃ Carbon | ~15 - 20 ppm | |

| FT-IR | N-H Stretch | Very broad, strong band, 2400-3000 cm⁻¹ |

| C-H (sp²) Stretch | ~3000-3100 cm⁻¹ | |

| C-H (sp³) Stretch | ~2850-2980 cm⁻¹ | |

| C=C (Aromatic) Stretch | ~1450-1600 cm⁻¹ | |

| MS (ESI+) | Molecular Ion | m/z 122.10 [M+H]⁺ (corresponds to free base) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For the hydrochloride salt in a solvent like DMSO-d₆, the proton on the nitrogen becomes two exchangeable protons (N-H₂⁺), which typically appear as a very broad singlet far downfield. The aromatic region will show a complex multiplet corresponding to the four protons on the benzene ring. The N-methyl and aryl-methyl groups will each appear as sharp singlets, with integrations of 3H.

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of an amine hydrochloride is the ammonium N-H stretching band. This appears as a very broad and strong absorption in the 2400-3000 cm⁻¹ region, often with multiple sub-peaks (overtone bands). This feature clearly distinguishes the salt from the free base, which would show a sharper, single N-H stretch around 3400 cm⁻¹.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.

-

Methodology: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is used. The acid suppresses the ionization of any residual free amine and ensures sharp peak shapes.

-

Detection: UV detection at a wavelength around 254 nm is suitable due to the aromatic chromophore.

This method can effectively separate the main compound from potential positional isomers or other impurities.[9]

Safety and Handling

While specific toxicology data for this compound is limited, it should be handled with care, assuming a hazard profile similar to related anilines. N,N-dimethylaniline and its hydrochloride are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

This compound is a stable, crystalline solid whose properties are well-suited for its role as a chemical intermediate. Its enhanced stability and solubility in polar solvents compared to its parent amine make it convenient for storage, handling, and certain reaction conditions. A thorough understanding of its physical properties, chemical reactivity, and analytical profile—as detailed in this guide—is critical for its effective application in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

References

- Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.

-

National Center for Biotechnology Information. (n.d.). Benzenamine, N,N-dimethyl-, hydrochloride (1:1). PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,N-Dimethylaniline. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

-

LookChem. (n.d.). 121-69-7 N,N-Dimethylaniline C8H11N, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

-

OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]

-

Slideshare. (2024). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]

-

YouTube. (2021). Dimethylaniline : Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). N,N-DIMETHYLANILINE HYDROCHLORIDE | CAS#:5882-44-0. Retrieved from [Link]

-

Stenutz. (n.d.). N,N-dimethylaniline hydrochloride. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N,2-dimethylaniline. Retrieved from [Link]

-

FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

-

ChemBK. (n.d.). N,N-dimethylaniline hydrochloride (1:1). Retrieved from [Link]

-

LookChem. (n.d.). Purification of N,N-Dimethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N,N-dimethyl aniline, 121-69-7. Retrieved from [Link]

Sources

- 1. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylaniline Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]

- 4. N,N-Dimethylaniline Hydrochloride | 5882-44-0 | TCI AMERICA [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. guidechem.com [guidechem.com]

- 7. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]

- 8. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | C8H12ClN | CID 79987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of N,2-Dimethylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive examination of N,2-dimethylaniline hydrochloride, a significant chemical compound with applications in organic synthesis. This document delves into its fundamental chemical identity, physicochemical properties, and detailed molecular structure. Core analytical techniques for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed in detail. Furthermore, this guide presents a validated protocol for its synthesis and subsequent characterization, underscoring the synergy between synthesis and analysis. Safety protocols and handling procedures are also outlined to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this compound.

Chemical Identity and Nomenclature

This compound is the salt form of the organic base N,2-dimethylaniline. The protonation of the nitrogen atom by hydrochloric acid enhances its solubility in aqueous media and modifies its chemical reactivity.

| Identifier | Value | Source |

| IUPAC Name | N,2-dimethylanilinium chloride | [1] |

| Synonyms | N-Methyl-o-toluidine hydrochloride, 2,N-Dimethylaniline hydrochloride | [1] |

| CAS Number | 6937-03-7 | N/A |

| Molecular Formula | C₈H₁₂ClN | [1] |

| Molecular Weight | 157.64 g/mol | [] |

| Canonical SMILES | CC1=CC=CC=C1NC.Cl | [1] |

| InChI Key | GUAWMXYQZKVRCW-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a protonated N,2-dimethylaniline cation and a chloride anion. The cation's core is a benzene ring substituted with a methyl group at the ortho (position 2) and a methylamino group at position 1.

The key structural features include:

-

Aromatic System: A planar phenyl ring forms the backbone of the molecule.

-

Ortho-Methyl Group: A methyl group (-CH₃) is attached to the carbon atom adjacent to the amino group. This substitution introduces steric hindrance that can influence the conformation of the methylamino group and its interaction with the aromatic ring.

-

Protonated Amino Group: The nitrogen atom of the amino group is bonded to a methyl group and two hydrogen atoms (one from the original amine and one from HCl), carrying a positive formal charge. This N⁺-H₂ moiety is capable of forming hydrogen bonds.

-

Ionic Bond: A chloride ion (Cl⁻) is associated with the anilinium cation through electrostatic attraction.

The steric repulsion between the ortho-methyl group and the N-methyl group can force the N-methyl group to adopt a conformation that minimizes this interaction, potentially twisting it out of the plane of the benzene ring.

Caption: 2D representation of this compound.

Physicochemical Properties

Understanding the physicochemical properties is crucial for handling, storage, and application development.

| Property | Value | Source |

| Appearance | Solid | N/A |

| Boiling Point (of free base) | 69 °C | [3] |

| Density (of free base) | 0.97 g/mL | [3] |

| Solubility | Soluble in water | N/A |

Synthesis and Characterization Workflow

A robust workflow ensures the reliable synthesis and validation of the target compound's identity and purity. The process involves the synthesis of the free base followed by its conversion to the hydrochloride salt and subsequent analytical characterization.

Caption: General workflow from synthesis to characterization.

Experimental Protocol: Synthesis

This protocol outlines a common method for the synthesis of N,2-dimethylaniline, which can then be converted to its hydrochloride salt.

Materials:

-

o-Toluidine

-

Methanol

-

Sulfuric acid (catalyst)

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (concentrated or as a solution in ether)

Procedure:

-

Alkylation: In a high-pressure reactor, combine o-toluidine, a molar excess of methanol, and a catalytic amount of sulfuric acid.

-

Heat the mixture under pressure. The reaction progress can be monitored by techniques like GC-MS.

-

Work-up: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution.

-

Extraction: Extract the resulting N,2-dimethylaniline free base into an organic solvent like diethyl ether.

-

Drying and Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

-

Salt Formation: Dissolve the purified N,2-dimethylaniline free base in diethyl ether. Add a solution of hydrochloric acid in ether dropwise while stirring. The hydrochloride salt will precipitate out of the solution.[4]

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the molecular structure of the synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-methyl protons, the ortho-methyl protons, and the N-H protons. The aromatic region (typically 6.5-7.5 ppm) will show a complex splitting pattern due to the disubstituted ring. The N-methyl and C-methyl protons will appear as singlets, likely in the 2-3 ppm range. The N⁺-H₂ protons will appear as a broader signal, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom.[1] There will be six distinct signals for the aromatic carbons, one for the N-methyl carbon, and one for the ortho-methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table of Expected NMR Data (for the free base, N,2-dimethylaniline): Note: Data for the hydrochloride salt will show shifts due to protonation, particularly for carbons near the nitrogen atom.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Aromatic C-H | 7.2 - 6.6 | 130 - 110 |

| N-CH₃ | ~2.8 | ~30 |

| Ar-CH₃ | ~2.2 | ~17 |

| N-H | Variable (broad) | N/A |

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions for this compound:

-

N⁺-H Stretching: A very broad and strong absorption band is expected in the range of 2200-3000 cm⁻¹, which is characteristic of an ammonium salt.

-

C-H Stretching (Aromatic & Aliphatic): Absorptions will appear just above and below 3000 cm⁻¹ for aromatic and aliphatic C-H bonds, respectively.

-

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-N Stretching: This absorption typically appears in the 1350-1000 cm⁻¹ range.[5]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

For this compound, analysis is typically performed on the free base. Under Electron Ionization (EI), the molecular ion peak ([M]⁺) for N,2-dimethylaniline would be observed at m/z = 121.[1] Common fragmentation patterns include the loss of a methyl group or other characteristic fragments of the aromatic structure.[1]

Safety and Handling

Proper safety precautions are mandatory when working with N,2-dimethylaniline and its hydrochloride salt.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Applications and Relevance

N,2-dimethylaniline and its derivatives are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various dyes, pharmaceuticals, and agrochemicals. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Conclusion

This guide has provided a detailed technical overview of this compound, covering its structure, synthesis, characterization, and safe handling. The interplay of synthetic protocols and advanced analytical techniques is crucial for ensuring the quality and purity of this important chemical intermediate. The data and protocols presented herein serve as a valuable resource for scientific professionals engaged in chemical research and development.

References

-

PubChem. 2,N-Dimethylaniline | C8H11N | CID 69137. [Link]

- BLD Pharmatech GmbH. N,N-Dimethylaniline...

- MedchemExpress.com. Safety Data Sheet - N,2-Dimethylaniline. 2025-12-30.

- Sigma-Aldrich. SAFETY DATA SHEET - N,N-dimethylaniline. 2025-11-06.

- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2,6-dimethylaniline hydrochloride. 2024-03-31.

- Alfa Chemistry. Alkylation Reaction - Industrial Production of N, N-dimethylaniline.

- ChemicalBook. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum.

- ChemSpider. N,N-dimethylaniline hydrochloride.

- Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses.

- BOC Sciences. CAS 5882-44-0 N,N-DIMETHYLANILINE HYDROCHLORIDE.

- ChemicalBook.

- New Jersey Department of Health. Hazardous Substance Fact Sheet - Dimethylaniline.

- ChemicalBook. N,N-Dimethylaniline(121-69-7) MS spectrum.

- ChemicalBook. 2,6-Dimethylaniline(87-62-7) 13C NMR spectrum.

- ChemicalBook. N,N-Dimethylaniline(121-69-7) 13C NMR spectrum.

- ChemicalBook. 2,3-Dimethylaniline(87-59-2) 13C NMR spectrum.

- ChemicalBook. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum.

- ChemicalBook. 2,6-Dimethylaniline(87-62-7) MS spectrum.

- Stenutz. N,N-dimethylaniline hydrochloride.

- PubChem. N,N-Dimethylaniline | C8H11N | CID 949.

- PubChem. Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | C8H12ClN | CID 79987.

- FooDB. Showing Compound N,N-Dimethylaniline (FDB005128). 2010-04-08.

- ChemSynthesis. N,2-dimethylaniline - 611-21-2. 2025-05-20.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).

- Benchchem.

- ChemicalBook. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis.

- YouTube. Dimethylaniline : Synthesis. 2021-09-29.

- ChemicalBook. Dimethylamine hydrochloride(506-59-2) IR Spectrum.

- mzCloud. N N Dimethylaniline. 2015-01-28.

- ChemicalBook. 1,4-Amino-N,N-dimethylaniline,dihydrochloride(536-46-9) IR2 spectrum.

- Guidechem. N,N-Dimethylaniline 121-69-7 wiki.

- ChemicalBook.

- Doc Brown's Chemistry. infrared spectrum of dimethylamine C2H7N.

Sources

- 1. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. pentachemicals.eu [pentachemicals.eu]

A Spectroscopic Guide to N,2-Dimethylaniline Hydrochloride: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectral data of N,2-dimethylaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer a comprehensive understanding of its molecular architecture and the causal relationships behind its spectroscopic signatures. This guide emphasizes practical insights and the self-validating nature of combining these analytical techniques for unambiguous structural confirmation.

Molecular Structure and Its Spectroscopic Implications

This compound is the salt form of the organic base N,2-dimethylaniline. The structure consists of a benzene ring substituted with a methyl group at position 2 and a methylamino group at position 1. In the hydrochloride salt, the nitrogen atom of the amino group is protonated, forming an ammonium cation with a chloride counter-ion. This protonation, along with the electronic and steric effects of the two methyl groups, profoundly influences the compound's spectral behavior.

The ortho-methyl group introduces steric hindrance around the N-methylamino group, which can affect the conformation of the molecule and the electronic environment of the aromatic ring. The N-methyl group directly influences the chemical environment of the nitrogen and the adjacent aromatic carbon. Understanding these structural nuances is key to interpreting the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical as the acidic N-H proton may exchange with protic solvents.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

dot graph "" { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.6", size="7.5,3.5!"] node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize="11", color="#5F6368", arrowhead="normal", penwidth="1.5"]

} caption: "Workflow for NMR Data Acquisition and Processing."

Interpreting the ¹H NMR Spectrum

The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the N-methyl protons, the ortho-methyl protons, and the N-H proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C3-H, C4-H, C5-H, C6-H) | 7.0 - 7.5 | Multiplet (m) | 4H | The aromatic protons are deshielded by the ring current. The substitution pattern leads to a complex splitting pattern. |

| N-H | > 10 (variable) | Broad Singlet (br s) | 1H | The proton on the positively charged nitrogen is highly deshielded and often broadened due to quadrupolar effects and/or exchange. |

| N-CH₃ | ~3.0 | Singlet (s) | 3H | The protons of the N-methyl group are deshielded by the adjacent protonated nitrogen atom. |

| Ar-CH₃ (ortho) | ~2.3 | Singlet (s) | 3H | The protons of the aromatic methyl group are in a typical benzylic position. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| C1 (C-N) | 140 - 150 | The carbon attached to the nitrogen is significantly deshielded. |

| C2 (C-CH₃) | 130 - 140 | The substituted aromatic carbon is deshielded. |

| C3, C4, C5, C6 | 115 - 130 | These aromatic carbons appear in the typical region for a substituted benzene ring. |

| N-CH₃ | 40 - 50 | The N-methyl carbon is in the aliphatic region but deshielded by the nitrogen. |

| Ar-CH₃ | 15 - 25 | The aromatic methyl carbon appears in the upfield aliphatic region. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press the mixture into a transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

dot graph "" { graph [layout="dot", rankdir="TB", splines="ortho", nodesep="0.5", size="6,4!"] node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize="11", color="#5F6368", arrowhead="normal", penwidth="1.5"]

} caption: "Workflow for IR Data Acquisition."

Interpreting the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 2400 - 2800 (broad) | Strong | The N-H stretching vibration in an ammonium salt appears as a very broad and strong band at lower frequencies than a typical amine N-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-H Bend (Aromatic) | 700 - 900 | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |

The broad N-H stretch is a key diagnostic feature for the presence of the hydrochloride salt.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol for MS Data Acquisition

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Ionization Technique:

-

Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion with minimal fragmentation, ideal for determining the molecular weight.

Interpreting the Mass Spectrum

For this compound, the mass spectrum will show the molecular ion of the free base, N,2-dimethylaniline, as the hydrochloride salt will dissociate in the mass spectrometer.

| Ion | Expected m/z | Rationale |

| [M]⁺ (Molecular Ion) | 121 | This corresponds to the molecular weight of the free base, C₈H₁₁N.[1] |

| [M-1]⁺ | 120 | Loss of a hydrogen atom. |

| [M-15]⁺ | 106 | Loss of a methyl group (CH₃).[1] |

| [M-29]⁺ | 92 | Loss of an ethyl group (C₂H₅), potentially through rearrangement. |

The fragmentation pattern in EI-MS can be complex but provides valuable structural information. The base peak is often the molecular ion at m/z 121, indicating its relative stability.[1]

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR, IR, and MS provides a self-validating system for the structural characterization of this compound. NMR spectroscopy details the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, particularly the ammonium salt. Mass spectrometry determines the molecular weight of the parent amine and offers insights into its fragmentation pathways. Together, these techniques provide a comprehensive and unambiguous confirmation of the compound's identity and structure, essential for its application in research and development.

References

-

PubChem. (n.d.). 2,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A-008.1: An In-Depth Technical Guide to the Solubility of N,2-Dimethylaniline Hydrochloride in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N,2-dimethylaniline hydrochloride, a critical parameter for researchers, process chemists, and formulation scientists. The document moves beyond a simple tabulation of data to explore the underlying physicochemical principles governing its dissolution. We delve into the molecular interactions between this aniline salt and various organic solvent classes, present a standardized protocol for accurate solubility determination, and contextualize the data with practical applications in chemical synthesis and pharmaceutical development. This guide is structured to serve as both a theoretical primer and a practical handbook, enabling scientists to make informed decisions on solvent selection, thereby optimizing reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound

N,2-Dimethylaniline, also known as N-methyl-o-toluidine, is a substituted aromatic amine.[1] Its hydrochloride salt form is frequently encountered in organic synthesis, serving as a stable, crystalline solid that is easier to handle and purify than its free base counterpart. The applications of related dimethylaniline compounds are extensive, acting as crucial intermediates in the synthesis of dyes, pharmaceuticals, and as accelerators for polymer resins.[2][3][4][5]

Understanding the solubility of this compound is not merely an academic exercise. It is a cornerstone of process development and formulation. In synthetic chemistry, solvent selection dictates reaction kinetics, impurity profiles, and the feasibility of product isolation and crystallization. In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) salt directly impacts its dissolution rate, bioavailability, and the design of effective drug delivery systems. This guide provides the foundational knowledge required to navigate these challenges effectively.

The Physicochemical Landscape of Solubility

The solubility of a salt in an organic solvent is a complex interplay of intermolecular forces. The governing principle, "like dissolves like," provides a useful heuristic, but a deeper understanding requires examining the specific interactions at play.[6] this compound is an ionic compound, dissociating into the N,2-dimethylanilinium cation and a chloride anion. Its solubility is therefore dictated by how effectively a solvent can overcome the crystal lattice energy of the salt and solvate these resulting ions.[7][8][9]

Key Molecular Interactions:

-

Ion-Dipole Interactions: Polar solvents possess a significant dipole moment. The positive end of the solvent dipole is attracted to the chloride anion (Cl⁻), while the negative end is attracted to the N,2-dimethylanilinium cation ([C₈H₁₁NH]⁺). These are the primary forces driving dissolution in polar media. Alcohols like methanol and ethanol are particularly effective due to their strong dipoles.

-

Hydrogen Bonding: The N,2-dimethylanilinium cation has an N-H bond that can act as a hydrogen bond donor. Polar protic solvents, such as alcohols and water, can act as both hydrogen bond donors and acceptors.[6] This dual capability allows them to form strong solvation shells around both the cation and the anion, significantly enhancing solubility.

-

Van der Waals Forces: These weaker forces (including London dispersion forces) are present in all interactions. In nonpolar solvents like hexane or toluene, these are the only significant forces available for solvation. Because they are much weaker than the ionic forces holding the crystal lattice together, the solubility of ionic salts in nonpolar solvents is typically very low.[7][9]

The structure of N,2-dimethylaniline itself—an aromatic ring with two methyl groups—introduces a hydrophobic character that can influence solubility in less polar organic solvents.[7] However, the dominant feature is its nature as a hydrochloride salt, making it fundamentally a polar, ionic compound.[8]

Diagram: Dissolution & Solvation Mechanism

The following diagram illustrates the process by which a polar protic solvent (like ethanol) dissolves the this compound crystal lattice through ion-dipole interactions and hydrogen bonding.

Caption: Solvation of this compound ions by a polar solvent.

Quantitative Solubility Profile

While specific quantitative data for this compound is not broadly published in consolidated form, we can infer its behavior from data on analogous compounds like aniline hydrochloride and dimethylamine hydrochloride, and from general principles of amine salt solubility.[7][9] The following table provides an expected solubility profile based on these principles. Values should be considered estimates and must be confirmed experimentally for specific applications.

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Water | Polar Protic | Very High | Excellent hydrogen bonding and high polarity effectively solvate both ions. Aniline hydrochloride is highly soluble (1070 g/L at 20°C).[10] |

| Methanol | Polar Protic | High | Strong polarity and hydrogen bonding capabilities lead to good solubility.[11][12] |

| Ethanol | Polar Protic | High to Moderate | Good polarity and hydrogen bonding, though slightly less effective than methanol due to increased hydrocarbon character.[11][12][13] |

| Isopropanol | Polar Protic | Moderate | Polarity is lower and steric hindrance is greater than in methanol or ethanol, reducing solvation efficiency. |

| Acetone | Polar Aprotic | Low to Moderate | Possesses a strong dipole for ion-dipole interactions but lacks a hydrogen bond donating group, making it less effective than protic solvents. |

| Dichloromethane (DCM) | Polar Aprotic | Low | Moderate polarity but unable to hydrogen bond effectively. |

| Chloroform | Polar Aprotic | Low to Moderate | Similar to DCM, but can show slightly better solubility for some salts. Aniline hydrochloride is noted as soluble in chloroform.[14] |

| Diethyl Ether | Nonpolar | Insoluble | Low polarity and inability to form strong interactions cannot overcome the salt's crystal lattice energy.[7][9] |

| Toluene | Nonpolar | Insoluble | Aromatic but nonpolar; lacks the necessary forces to dissolve an ionic salt. |

| Hexane | Nonpolar | Insoluble | Aliphatic and nonpolar; provides only weak dispersion forces. |

Note: Solubility is temperature-dependent, generally increasing with higher temperatures.[11][15][16]

Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (>98% purity)[19]

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[15]

-

Solvent Addition: Accurately pipette a known volume of the test solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours.[15][17] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period (e.g., 1-2 hours) to allow excess solid to sediment.[15][21]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step must be performed quickly to prevent temperature changes that could alter solubility. The filter removes any undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered saturate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

-

A calibration curve must be generated using standards of known concentration to ensure accurate quantification.[17]

-

-

Reporting: Report the solubility in units such as mg/mL or mol/L, specifying the solvent and the precise temperature at which the measurement was conducted.[18]

Diagram: Shake-Flask Experimental Workflow

Caption: Standard workflow for the shake-flask solubility determination method.

Applications and Implications in Research & Development

The practical value of this solubility data is realized in its application to real-world scientific challenges.

-

Reaction Solvent Selection: For a reaction involving this compound as a starting material, a solvent in which it has at least moderate solubility is required. Polar protic solvents like ethanol or methanol are often good starting points. If these are unsuitable for the reaction chemistry, a polar aprotic solvent might be screened.

-

Purification by Crystallization: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. By analyzing the solubility profile across different temperatures, an optimal solvent or solvent mixture can be identified to maximize yield and purity.

-

Drug Formulation: In drug development, converting a poorly soluble free base into a hydrochloride salt is a common strategy to enhance aqueous solubility and improve bioavailability.[8] However, its solubility in organic co-solvents (like ethanol, propylene glycol) is also critical for developing liquid formulations. Understanding this profile allows formulators to create stable, effective drug products.

Conclusion

The solubility of this compound is fundamentally governed by its ionic nature and the polarity of the surrounding solvent. It exhibits high solubility in polar protic solvents capable of both ion-dipole interactions and hydrogen bonding, and poor solubility in nonpolar organic solvents. This technical guide has provided the theoretical framework for understanding these interactions, a practical, validated protocol for its experimental determination, and a clear context for its application in both synthetic chemistry and pharmaceutical science. Accurate and reliable solubility data, as obtained through the methodologies described herein, is an indispensable tool for efficient and successful scientific development.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?

- 1236 SOLUBILITY MEASUREMENTS. (n.d.).

- Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Wikipedia. (n.d.). Dimethylaniline.

- ECHEMI. (n.d.). Why amine salts are soluble in water?

- Quora. (2018). Are amines soluble in organic solvents?

- CymitQuimica. (n.d.). N,N-Dimethylaniline Hydrochloride.

- Kiper, R. A. (n.d.). dimethylamine hydrochloride.

- ChemicalBook. (2023). N,N-Dimethylaniline: Synthesis, applications and toxicity.

- Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2020).

- Google Patents. (n.d.). CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. (2011).

- Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1).

- ChemicalBook. (n.d.). Aniline hydrochloride | 142-04-1.

- Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses.

- Stenutz. (n.d.). N,N-dimethylaniline hydrochloride.

- Guidechem. (n.d.). N,N-Dimethylaniline 121-69-7 wiki.

- PubChem. (n.d.). 2,N-Dimethylaniline.

- ChemicalBook. (2024). N,N-Dimethylaniline: Properties, Analysis and Application.

- Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.

- Benchchem. (n.d.). N,N-dimethylaniline hydrochloride | 5882-44-0.

- PubChem. (n.d.). N,N-Dimethylaniline.

- NCBI. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.

- Solubility of Things. (n.d.). 2,6-Dimethylaniline.

Sources

- 1. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 4. CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 9. echemi.com [echemi.com]

- 10. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. dimethylamine hydrochloride [chemister.ru]

- 14. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. N,N-Dimethylaniline Hydrochloride | CymitQuimica [cymitquimica.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Navigating the Risks: A Technical Guide to the Safe Handling of N,2-Dimethylaniline and its Hydrochloride Salt

This guide provides an in-depth examination of the safety and handling protocols for N,2-dimethylaniline and its hydrochloride salt. It is intended for researchers, chemists, and professionals in drug development and manufacturing who work with this compound. The information herein is synthesized from authoritative safety data sheets and toxicological resources.

A Note on Scope: Specific safety data for N,2-dimethylaniline hydrochloride is limited. Therefore, this guide is primarily based on the well-documented hazards of the free base, N,2-dimethylaniline (CAS 611-21-2), also known as N-methyl-o-toluidine. We will address the distinct physical properties and handling considerations for the solid hydrochloride salt, bearing in mind that the fundamental toxicological profile is driven by the aniline structure.

Core Hazard Profile & Toxicological Insight

N,2-dimethylaniline is a combustible, light-yellow oily liquid that presents significant acute toxicity through inhalation, skin contact, and ingestion. The primary danger associated with aniline derivatives is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, cardiovascular collapse and death. Chronic exposure may lead to organ damage, with evidence suggesting potential effects on the liver, kidneys, and bone marrow.

GHS Classification

The Globally Harmonized System (GHS) provides a clear picture of the substance's dangers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Flammable Liquids | 4 | H227: Combustible liquid. |

| Hazardous to the Aquatic Environment, Long-term | 3 | H412: Harmful to aquatic life with long lasting effects. |

The Hydrochloride Salt: A Change in State, Not in Hazard

This compound is the salt form of the free base. While the intrinsic toxicity of the molecule remains, its physical state is different.

-

Physical State: The hydrochloride salt is a crystalline solid, whereas the free base is an oily liquid. This fundamentally changes handling procedures. The solid form eliminates the risk of splashing but introduces the hazard of airborne dust or powder, which can be easily inhaled.

-

Vapor Pressure: As a solid, the hydrochloride salt has a significantly lower vapor pressure than the liquid free base, reducing the risk of inhaling vapors at room temperature. However, heating the salt will increase its volatility.

-

Solubility: Amine salts are generally more water-soluble than their free base counterparts. This increased solubility can facilitate absorption through moist tissues and may affect environmental fate.

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate PPE. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective measures.

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.

Engineering Controls

-

Ventilation: All work with N,2-dimethylaniline and its hydrochloride salt must be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.

-

Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the workspace.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear suitable protective gloves. Given that the substance is readily absorbed through the skin, select gloves (e.g., nitrile) with a tested resistance to this specific chemical or class of chemicals. Always inspect gloves for tears or holes before use.

-

Eye and Face Protection: Use safety goggles with side-shields or a full-face shield to protect against splashes (liquid form) or airborne particles (solid form).

-

Skin and Body Protection: Wear impervious clothing, such as a chemically resistant lab coat or apron, to prevent skin contact. Do not allow clothing that has become wet with the material to remain in contact with the skin.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a suitable respirator with an appropriate filter for organic vapors and particulates (e.g., type ABEK filter).

Protocols for Safe Handling, Storage, and Disposal

Adherence to strict protocols is critical to minimizing risk.

Safe Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).

-

Work Area: Designate a specific area within a chemical fume hood for handling the compound.

-

Dispensing (Liquid): When transferring the liquid, use a syringe or pipette to avoid splashing. Ground metal containers during transfer to prevent static discharge.

-

Dispensing (Solid): When handling the hydrochloride salt, weigh it out carefully to minimize dust generation. Use a spatula and weigh paper or a weighing boat. Avoid any actions that could create airborne particles.

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.

Storage

-

Store in a cool, dry, well-ventilated location, away from heat, sparks, and open flames.

-

Keep containers tightly closed and store them in the original containers.

-

The substance should be stored locked up, accessible only to authorized personnel.

-

Segregate from incompatible materials such as strong oxidizing agents (peroxides, nitrates, etc.) and strong acids.

Disposal

-

Dispose of waste material in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.

-

Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.

-

Contaminated containers should be handled as the product itself and disposed of appropriately.

Emergency Response Procedures

Immediate and correct action is vital in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.

Spill and Leak Protocol

The response to a spill depends on its size and the physical form of the compound.

Caption: A decision workflow for responding to a chemical spill.

-

Evacuate & Secure: Evacuate non-essential personnel from the immediate area and control entry. Eliminate all sources of ignition.

-

Containment: Prevent the spill from spreading or entering drains.

-

Cleanup (Liquid): Absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Cleanup (Solid): Carefully sweep or scoop the solid material, avoiding the creation of dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.

-

Collection: Place the absorbed or collected material into a suitable, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly.

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. Do not use a heavy water jet.

-